molecular formula C17H24N2O2 B2770639 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034419-86-6

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2770639
CAS No.: 2034419-86-6
M. Wt: 288.391
InChI Key: MLKAAJVOYKVBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic benzamide derivative featuring a piperidine ring substituted at the 1-position with an oxolan-3-yl (tetrahydrofuran-3-yl) group and a benzamide moiety attached via a methyl group at the 4-position.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h1-5,14,16H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKAAJVOYKVBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of cost-effective and scalable processes . The specific conditions for the industrial synthesis of this compound would depend on the desired yield, purity, and scalability.

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural Analogues in Calcium Channel Inhibition

Key Compounds :

  • N-({1-[2-Oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (1) Structure: Piperidine substituted with a ureido (2-oxo-2-(phenylamino)ethyl) group at the 1-position. Activity: Inhibitor of neuronal T-type Ca²⁺ channels, synthesized via column chromatography (dichloromethane/methanol eluent) .
  • 2-Fluoro-N-{[4-(hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (7) Structure: Fluorinated benzamide with a hydroxymethyl group on the piperidine. Activity: Modified analog of compound 1; synthesis involves K₂CO₃-mediated deprotection in methanol .

Comparison :

  • This structural variation could alter binding to T-type Ca²⁺ channels or other targets.

Anti-Inflammatory Benzamide Derivatives

Key Compounds :

  • N-(Benzimidazol-1-yl methyl)-benzamide derivatives (e.g., 3a, 3e, 3g)
    • Structure : Benzimidazole ring replaces the piperidine, with halogenated aryl substitutions.
    • Activity : Significant anti-inflammatory and analgesic effects at 100 mg/kg (oral), with low gastric toxicity. Docking studies suggest COX-2 inhibition as a mechanism .

Comparison :

  • The target compound’s piperidine-oxolan scaffold differs from the benzimidazole core, likely directing activity toward ion channels rather than cyclooxygenase enzymes. The absence of halogen substituents (e.g., Cl, Br) may reduce potency in inflammatory pathways.

Natural Benzamide Derivatives

Key Compounds :

  • N-(2-Phenethyl)benzamide (9), N-[1-(benzoyloxy)ethyl]benzamide (8) Structure: Simple benzamides with alkyl or ester-linked substituents.

Comparison :

  • The target compound’s complex piperidine-oxolan structure contrasts with these natural derivatives, highlighting the role of synthetic modifications in enhancing biological activity.

Regulated and Protein-Targeting Benzamides

Key Compounds :

  • 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide Structure: Dichlorinated benzamide with a cyclohexylmethyl group. Regulatory Status: Listed under international drug control conventions .
  • 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}benzamide (A1AOW)
    • Structure : Methoxy-substituted benzamide with piperidinyloxy and oxazole groups.
    • Activity : Ligand in protein-binding studies (PDB entry A1AOW) .

Comparison :

  • Its oxolan group may offer conformational flexibility compared to rigid oxazole moieties.

Data Table: Comparative Overview

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine-Benzamide 1-Oxolan-3-yl, 4-methyl linkage Not reported -
N-({1-[2-Oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide Piperidine-Benzamide 1-Ureido group T-type Ca²⁺ channel inhibition
N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide Benzimidazole-Benzamide 2-Chloromethyl Anti-inflammatory, analgesic
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}benzamide Piperidine-Benzamide Methoxy, oxazole Protein ligand (PDB A1AOW)

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic compound characterized by its unique structural features, including a benzamide core linked to a piperidine ring and an oxolane moiety. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 1 oxolan 3 yl piperidin 4 yl methyl}benzamide}

This structure includes:

  • Benzamide : A common pharmacophore in medicinal chemistry.
  • Piperidine : Known for its diverse biological activities.
  • Oxolane : A five-membered ring that contributes to the compound's unique properties.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant biological activity, including potential antimicrobial and anticancer properties. The exact mechanism of action remains largely unexplored, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialModerate to strong activity against certain bacteria
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of acetylcholinesterase

The biological effects of this compound are hypothesized to result from its ability to interact with various biological targets. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, which can influence cellular functions such as metabolism and proliferation.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of compounds similar to this compound found that derivatives exhibited significant activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .

Study 2: Anticancer Potential

Research into the anticancer effects of related compounds revealed that some derivatives inhibited the proliferation of cancer cells effectively. The mechanisms included induction of apoptosis and inhibition of cell cycle progression .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Key synthetic strategies include:

  • Oxidation : Can yield hydroxylated derivatives that may enhance biological activity.
  • Reduction : Alters the oxidation state, potentially modifying biological interactions .

Table 2: Synthetic Pathways and Reactions

Reaction TypeDescriptionPotential Impact on Activity
OxidationYields hydroxyl derivativesMay enhance bioactivity
ReductionModifies oxidation stateAlters receptor interaction
SubstitutionIntroduces functional groupsChanges binding affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with a benzamide core and introduce the oxolane-piperidine moiety via nucleophilic substitution (e.g., using sodium hydride as a base and anhydrous ether as a solvent) .
  • Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify intermediates .
  • Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity. For example, using DMF as a polar aprotic solvent improves solubility of aromatic intermediates .
  • Step 4 : Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of This compound?

  • Methodology :

  • X-ray crystallography : Resolve 3D structure to confirm stereochemistry of the oxolane-piperidine moiety .
  • Spectroscopic analysis : Use ¹H NMR to verify methylene bridge (-CH2-) between benzamide and piperidine (δ ~3.5–4.0 ppm) and ¹³C NMR to confirm carbonyl (C=O) at ~167 ppm .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, which inform reactivity .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Enzyme inhibition : Test against kinases or GPCRs (e.g., dopamine D3 receptors) using fluorescence polarization assays .
  • Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to structurally similar benzamide derivatives .
  • Permeability : Use Caco-2 cell monolayers to assess bioavailability, with LC-MS quantification of apical-to-basolateral transport .

Advanced Research Questions

Q. How can contradictory data on This compound's biological activity be resolved?

  • Methodology :

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm target specificity vs. off-target effects .
  • Structural analogs : Synthesize derivatives (e.g., fluorophenyl or morpholine-substituted variants) to isolate pharmacophore contributions .
  • Proteomic profiling : Use SILAC-based mass spectrometry to identify unintended protein interactions in cellular models .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Fragment-based design : Modify the oxolane ring (e.g., replace with tetrahydrofuran or cyclohexane) to evaluate steric effects on binding .
  • Bioisosteric replacement : Substitute the benzamide carbonyl with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
  • Free-Wilson analysis : Quantify contributions of individual substituents (e.g., piperidine methylation) to overall activity using multivariate regression .

Q. How can computational modeling predict This compound's pharmacokinetic profile?

  • Methodology :

  • Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict metabolic stability .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility of the oxolane-piperidine linker .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP, BBB permeability, and hERG inhibition risk .

Q. What experimental approaches validate This compound's mechanism of action in disease models?

  • Methodology :

  • Gene knockout : Apply CRISPR/Cas9 to silence putative targets (e.g., kinases) in cell lines and measure rescue of phenotypic effects .
  • In vivo imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to track biodistribution in rodent models of inflammation or cancer .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated tissues to identify differentially expressed pathways (e.g., apoptosis, angiogenesis) .

Q. How can this compound be integrated into materials science applications, such as covalent organic frameworks (COFs)?

  • Methodology :

  • COF synthesis : Condense with boronic acid derivatives under solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to form porous networks .
  • Surface area analysis : Use BET isotherms to measure pore size (7–27 Å) and stability at high temperatures (up to 500°C) .
  • Functionalization : Post-synthetically modify COFs with catalytic groups (e.g., Pd nanoparticles) via Schiff-base chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.